![molecular formula C₅₃H₈₃NO₁₄ B1144715 (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin CAS No. 1062122-63-7](/img/no-structure.png)

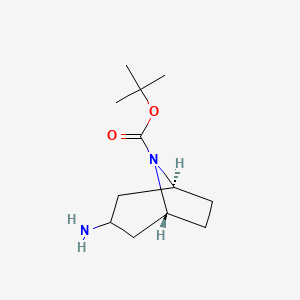

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rapamycin is a macrocyclic compound initially isolated from the bacterium Streptomyces hygroscopicus. It exhibits potent immunosuppressive, antifungal, and anticancer properties. Rapamycin and its analogs, including various seco-rapamycin derivatives, have attracted significant interest for their unique biological activities and complex molecular structure, prompting extensive research into their synthesis, molecular structure, chemical reactions, and properties (Nicolaou et al., 1993).

Synthesis Analysis

The total synthesis of rapamycin has been achieved through various strategies, highlighting the molecule's challenging 31-membered macrocyclic structure, which includes multiple asymmetric centers and sensitive functionalities. Nicolaou et al. (1993) described a notable synthesis approach involving a "stitching-cyclization" process to construct the macrocycle in a single step from a fully functionalized acyclic precursor. This method emphasizes the synthetic complexity and the innovative strategies required to synthesize rapamycin and its derivatives (Nicolaou et al., 1993).

Molecular Structure Analysis

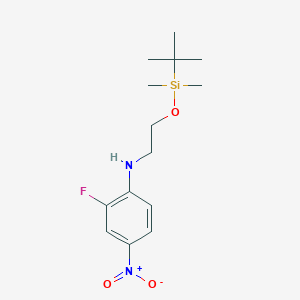

The molecular structure of rapamycin is characterized by a large macrocyclic lactone ring, which is essential for its biological activity. The presence of multiple stereocenters and geometric isomers, such as in "(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin," adds complexity to its structure and influences its function. Structural analyses, including NMR and X-ray crystallography, are crucial for understanding the configuration and conformation of rapamycin derivatives, which in turn affect their biological properties.

Chemical Reactions and Properties

Rapamycin undergoes various chemical reactions, including hydroxylation, methylation, and phosphorylation, which can alter its biological activity. These modifications are often explored to develop analogs with enhanced properties or reduced side effects. For example, the introduction of sulfur-containing groups into rapamycin has been investigated to obtain novel immunosuppressive analogs with potentially improved profiles (Graziani et al., 2003).

Physical Properties Analysis

The physical properties of rapamycin, including its solubility, melting point, and stability, are critical for its formulation and application. Rapamycin is poorly water-soluble, a characteristic that poses challenges for its clinical use. Strategies such as solubilization by facilitated hydrotropy have been explored to improve its solubility and, by extension, its bioavailability (Simamora et al., 2001).

Aplicaciones Científicas De Investigación

Proteasome Inhibition and Allosteric Regulation

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, also known as seco-rapamycin, has been identified as an allosteric inhibitor of the proteasome. This compound regulates proteasome function, an essential protease in the ubiquitin-proteasome pathway, by inhibiting proteinase and specific peptidase activities at low micromolar concentrations. It interferes with the binding of the 19S cap and the PA200 proteasome activator to the 20S catalytic core proteasome, affecting the conformational dynamics of the proteasomal gate. This suggests that seco-rapamycin and related compounds can allosterically impact proteasome function, proposing implications for the design of novel allosteric drugs targeting the proteasome (Osmulski & Gaczynska, 2013).

Cardioprotection and Ischemia-Reperfusion Injury

Research has also demonstrated a novel role for rapamycin, a close relative of seco-rapamycin, in cardioprotection against ischemia-reperfusion (I/R) injury. It confers a preconditioning-like protection, significantly reducing infarct size in the heart through the activation of mitochondrial KATP channels. This cardioprotective effect was not accompanied by improved recovery of ventricular function but was supported by evidence of decreased necrosis and apoptosis in cardiomyocytes. These findings suggest that rapamycin and its analogs, like seco-rapamycin, may represent novel therapeutic strategies to limit infarction, apoptosis, and remodeling following I/R injury in the heart (Khan et al., 2006).

Synthesis for Radioactive Labeling

In the realm of molecular imaging and radiochemistry, seco-rapamycin analogs have been synthesized for radioactive labeling with I-125, a radioisotope. These labeled analogs serve as tools in the research and study of the biological pathways influenced by rapamycin and its derivatives. The synthesis involves key reactions like substitution of specific methoxyl groups, exchange reactions with I-125, and retro-Aldol cleavage of specific bonds in rapamycin. This research contributes to the broader understanding of rapamycin's pharmacodynamics and pharmacokinetics through imaging studies (Shu et al., 1996).

Mecanismo De Acción

Target of Action

The primary target of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, also known as Everolimus, is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays pivotal roles in intracellular signaling .

Mode of Action

Everolimus works similarly to Rapamycin as an inhibitor of mTOR . By inhibiting mTOR, Everolimus blocks growth-driven transduction signals in the T-cell response to alloantigen .

Biochemical Pathways

The inhibition of mTOR by Everolimus affects the PI3K/Akt/mTOR signaling pathway , which is involved in cell proliferation, metabolism, and angiogenesis. This leads to downstream effects such as the inhibition of cell proliferation and angiogenesis in certain types of cancer .

Pharmacokinetics

Everolimus is absorbed rapidly after oral administration, reaching peak concentration after 1.3–1.8 hours . It has a steady-state peak and trough concentrations, and area under the concentration-time curve (AUC), are proportional to dosage . The interindividual pharmacokinetic variability of Everolimus can be explained by different activities of the drug efflux pump P-glycoprotein and of metabolism by cytochrome P450 (CYP) 3A4, 3A5 and 2C8 .

Result of Action

The inhibition of mTOR by Everolimus leads to the suppression of cell proliferation, metabolism, and angiogenesis in certain types of cancer . It also acts as an immunosuppressive agent in the context of organ transplantation .

Action Environment

The action, efficacy, and stability of Everolimus can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 system can lead to drug-drug interactions . In patients with hepatic impairment, the apparent clearance of Everolimus is significantly lower than in healthy volunteers, suggesting that the dosage of Everolimus should be reduced in these patients .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin involves the conversion of rapamycin to the target compound through a series of chemical reactions.", "Starting Materials": [ "Rapamycin", "2-Bromoethanol", "Sodium hydride", "Acetic anhydride", "Pyridine", "Chloroform", "Water" ], "Reaction": [ "Step 1: Rapamycin is reacted with 2-bromoethanol and sodium hydride to form the intermediate 2-(19E/Z)-seco-rapamycin.", "Step 2: The intermediate is then reacted with acetic anhydride and pyridine to form the acetylated intermediate 2-(19E/Z)-seco-rapamycin-4-O-acetate.", "Step 3: The acetylated intermediate is then reacted with aqueous sodium hydroxide to remove the acetyl group and form the target compound (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin.", "Step 4: The target compound is isolated and purified using chloroform and water." ] } | |

Número CAS |

1062122-63-7 |

Nombre del producto |

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin |

Fórmula molecular |

C₅₃H₈₃NO₁₄ |

Peso molecular |

958.22 |

Sinónimos |

(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)

![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)

![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)